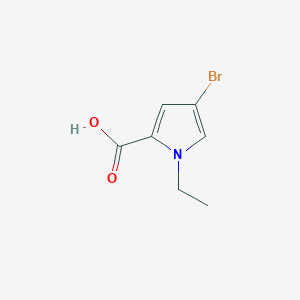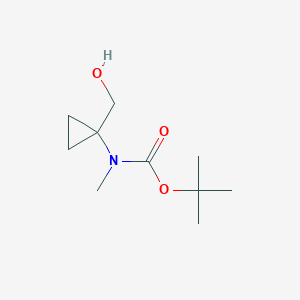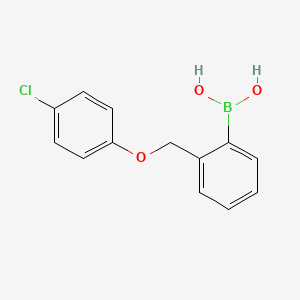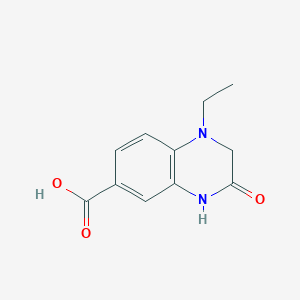
4-Brom-1-ethyl-1H-pyrrol-2-carbonsäure
Übersicht
Beschreibung
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, also known as Ethyl 4-bromopyrrole-2-carboxylate, is a chemical compound with the empirical formula C7H8BrNO2 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be represented by the SMILES stringCCOC(=O)c1cc(Br)c[nH]1 . The compound has a molecular weight of 218.05 . Physical And Chemical Properties Analysis
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is a solid compound with a melting point of 58-63°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.7±22.0 °C at 760 mmHg . The compound has a molecular weight of 218.048 .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolstrukturen sind in einer breiten Palette von Naturprodukten und Pharmazeutika weit verbreitet. 4-Brom-1-ethyl-1H-pyrrol-2-carbonsäure kann als Vorläufer bei der Synthese von Indolderivaten dienen. Diese Derivate sind aufgrund ihres Vorkommens in ausgewählten Alkaloiden von Bedeutung, die Anwendungen von der Krebsbehandlung bis zur mikrobiellen Hemmung haben .
Entwicklung von Antitumormitteln
Die Pyrroleinheit ist ein häufiges Merkmal in therapeutisch wirksamen Verbindungen, einschließlich Antitumormitteln. Der bromierte Pyrrolring in This compound kann in größere, biologisch aktive Moleküle integriert werden, die in der Krebsforschung vielversprechend sind .
Antibiotikasynthese
Pyrrolderivate sind bekannt dafür, antibakterielle Eigenschaften zu besitzen. Das Strukturmotiv von This compound kann bei der Entwicklung und Synthese neuer Antibiotika eingesetzt werden und trägt so zum Kampf gegen resistente Bakterienstämme bei .
Entwicklung entzündungshemmender Medikamente
Der Pyrrolrest findet sich auch in entzündungshemmenden Medikamenten. Die Erforschung von This compound könnte zur Entwicklung neuartiger entzündungshemmender Medikamente führen, möglicherweise mit weniger Nebenwirkungen oder erhöhter Wirksamkeit .
Fungizidentwicklung
Verbindungen, die den Pyrrolring enthalten, wie This compound, werden zur Herstellung von Fungiziden verwendet. Diese Substanzen sind entscheidend für den Schutz von Nutzpflanzen vor Pilzkrankheiten und tragen so zur Ernährungssicherheit bei .
Entdeckung von HIV-Inhibitoren
Pyrrolhaltige Moleküle wurden als Inhibitoren der reversen Transkriptase in HIV-1 identifiziert. Die bromierte Variante, wie This compound, könnte bei der Entdeckung neuer Medikamente zur Bekämpfung von HIV/AIDS entscheidend sein .
Cholesterinsenkende Medikamente
Die Pyrroleinheit ist ein Bestandteil einiger cholesterinsenkender Medikamente. Durch die Untersuchung von This compound können Forscher neue Wege zur Behandlung hoher Cholesterinwerte erforschen, was ein bedeutender Risikofaktor für Herz-Kreislauf-Erkrankungen ist .
Anwendungen in der Materialwissenschaft
Über Pharmazeutika hinaus kann This compound in der Materialwissenschaft eingesetzt werden. Seine chemische Struktur könnte bei der Synthese organischer leitfähiger Materialien wertvoll sein, die für die Herstellung flexibler Elektronik unerlässlich sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFLIFGDKJYOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257137 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235438-94-4 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
